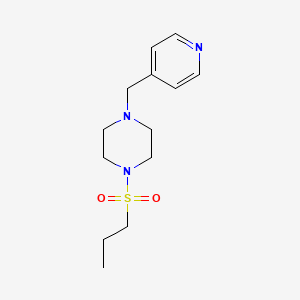

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine

Description

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine is a piperazine derivative featuring a propylsulfonyl group at the 1-position and a 4-pyridylmethyl substituent at the 4-position of the piperazine ring. Although direct biological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in antimicrobial, anticancer, or central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula |

C13H21N3O2S |

|---|---|

Molecular Weight |

283.39 g/mol |

IUPAC Name |

1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C13H21N3O2S/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13/h3-6H,2,7-12H2,1H3 |

InChI Key |

ZPLRHSJRQRRHEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4-pyridylmethyl)piperazine and propylsulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation.

Synthetic Route: The propylsulfonyl chloride is added dropwise to a solution of 4-(4-pyridylmethyl)piperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours.

Purification: The product is then purified using techniques like column chromatography or recrystallization to obtain pure 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine has been investigated for its potential therapeutic effects:

Biological Applications

The biological activities of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine are under investigation, focusing on its interactions with enzymes and receptors:

- Mechanism of Action : The sulfonyl group enhances solubility and stability, while the pyridyl group may facilitate binding to biological receptors. This dual functionality allows the compound to act as an inhibitor or activator in various biochemical pathways .

- Case Studies :

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, acting as a ligand in coordination chemistry.

- Material Science : Research into new materials has identified piperazine derivatives as useful reagents in various industrial processes, including the development of polymers and other advanced materials.

Comparative Analysis Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antidepressant properties; antimicrobial activity | New therapeutic agents |

| Biological Research | Interaction with neurotransmitter systems; enzyme inhibition | Insights into disease mechanisms |

| Industrial Chemistry | Intermediate in organic synthesis; reagent in material development | Enhanced material properties |

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The pyridyl group can interact with biological receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biological processes.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Groups : Propylsulfonyl in the target compound balances hydrophobicity and metabolic stability better than methanesulfonyl (smaller) or aryl sulfonamides (e.g., nitrobenzenesulfonamide in ) .

- Pyridyl vs.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The pyridylmethyl group improves solubility compared to purely hydrophobic substituents (e.g., cyclohexyl in ).

- Sulfonyl groups enhance stability, as seen in sulfonamide-piperazine hybrids with antimicrobial activity .

Receptor and Enzyme Interactions

- Dopamine D2 Receptor : Analogous (2-methoxyphenyl)piperazines show sub-µM affinity (e.g., 0.6 nM for compound 18 in ). The pyridylmethyl group may reduce affinity compared to methoxyphenyl but could improve selectivity .

- HIV Reverse Transcriptase : Bulky substituents (e.g., BHAP inhibitors in ) require hydrophobic pockets. The target’s propylsulfonyl may lack sufficient bulk for similar activity .

- Antimicrobial Activity : Sulfonamide-piperazine hybrids inhibit Gram-positive bacteria (MIC ≤25 µg/mL) . The propylsulfonyl group may enhance membrane penetration compared to benzenesulfonamides .

Key Observations :

- The target compound likely follows similar nucleophilic substitution strategies as in , but yields depend on the reactivity of 4-pyridylmethyl bromide.

Biological Activity

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is CHNOS, with a molecular weight of approximately 270.36 g/mol. The structure includes a piperazine ring substituted with a propylsulfonyl group and a pyridylmethyl group, which are crucial for its biological interactions. The specific arrangement of these functional groups allows for targeted interactions with various biological receptors.

Biological Activity Overview

Preliminary studies suggest that 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine exhibits potential activity in several biological pathways:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression due to its ability to modulate receptor activity in neurological pathways .

- Receptor Binding : Research indicates that this compound may bind to specific receptors or enzymes, affecting their function and signaling pathways related to neurotransmission .

- Immunomodulatory Effects : Similar compounds have shown immunomodulatory properties, suggesting that further exploration of this compound could reveal additional therapeutic applications .

Case Studies and Experimental Data

-

Receptor Interaction Studies :

- Docking studies have demonstrated that piperazine derivatives with similar structures exhibit varying affinities for sigma-1 receptors and histamine H3 receptors, indicating the potential for 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine to act as a receptor antagonist .

- A comparative analysis of piperazine derivatives highlighted that modifications in the piperazine core significantly influence receptor binding affinities and biological activity profiles .

- Cytotoxicity Tests :

-

Comparative Biological Activity :

- A table summarizing the structural features and biological activities of related piperazine compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Butylsulfonyl)-4-(3-pyridylmethyl)piperazine | Similar piperazine core | Different biological activity profile |

| 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine | Contains phenyl instead of propyl group | May exhibit distinct pharmacological effects |

| 1-(Ethylsulfonyl)-4-(5-pyridylmethyl)piperazine | Varies in sulfonic group length | Altered solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.